molecular formula C10H17NO3 B2720329 Methyl 1-(oxan-4-yl)azetidine-2-carboxylate CAS No. 1450977-82-8

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Cat. No.: B2720329
CAS No.: 1450977-82-8
M. Wt: 199.25
InChI Key: FJBYOMNTEKKEMJ-UHFFFAOYSA-N
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Description

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is known for its unique structure, which includes an azetidine ring and an oxane (tetrahydropyran) moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate typically involves the reaction of azetidine-2-carboxylic acid with oxan-4-yl methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research explores its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate stands out due to its unique combination of an azetidine ring and an oxane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-(oxan-4-yl)azetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-10(12)9-2-5-11(9)8-3-6-14-7-4-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYOMNTEKKEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction of methyl 2,4-dibromobutanoate 17 with 4-aminotetrahydropyran 18E yielded 1-(tetrahydro-pyran-4-yl)-azetidine-2-carboxylic acid methyl ester as a light yellow oil (27%). MS ISP (m/e): 200.2 (100) [(M+H)]+.
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